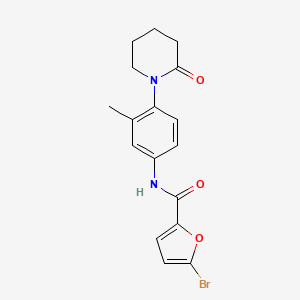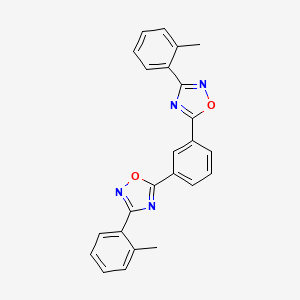
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate
Overview
Description
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate is a chemical compound with the molecular formula C18H14ClNO3 . It is a compound that has been studied for its structural properties .
Molecular Structure Analysis
The dihydroquinolin-2-one ring system of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate is almost planar . The carboxylate plane and the phenyl group are twisted away from the dihydroquinolin-2-one ring system by 50.3 (1) and 64.9 (1)°, respectively .
Physical And Chemical Properties Analysis
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate has a molecular weight of 327.77 . It is stored at room temperature .
Scientific Research Applications
Photovoltaic Applications in Organic-Inorganic Photodiode Fabrication
- Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate derivatives have been used in the fabrication of organic-inorganic photodiodes. Research demonstrates that these compounds, when used in heterojunction diodes, exhibit photovoltaic properties under both dark and illuminated conditions. This has implications for their use in photodiode technology, where they can function effectively as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
Structural and Optical Characterization for Thin Films
- Investigations into the structural and optical properties of derivatives of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate in thin film form have provided insights into their potential applications. These compounds, as nanocrystallites dispersed in an amorphous matrix, exhibit unique absorption parameters and electrical transitions, which could be leveraged in various optical and electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Synthesis and Reactivity
Pathways in Chemical Synthesis
- Research into the synthesis and reactivity of various derivatives of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate has led to the development of novel methodologies. These include processes such as N-alkylation using ZnO nanorods as catalysts and reactions with various nitrogen heterocycles, demonstrating the compound's versatility in synthetic chemistry (Roopan & Khan, 2010).
Antibacterial Applications
Evaluation for Antibacterial Activity
- Some derivatives of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate have been synthesized and evaluated for their antibacterial properties. These studies are crucial for understanding the potential of these compounds in medicinal chemistry and pharmaceutical applications (Mir & Mulwad, 2009).
Dielectric Properties
Dielectric Behavior in Thin Films
- The dielectric properties of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate derivatives in thin film form have been extensively studied. These properties, including electrical conductivity and dielectrical behavior, are key for their potential use in electronic applications, especially in devices where dielectric properties are crucial (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
properties
IUPAC Name |
ethyl 6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-18(22)16-15(11-6-4-3-5-7-11)13-10-12(19)8-9-14(13)20-17(16)21/h3-10H,2H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNAVLGZRMNKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2356490.png)






![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)
![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2356507.png)


![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)
